molecular formula C11H15N3O B15087643 N'-phenylmorpholine-4-carboximidamide CAS No. 75358-18-8

N'-phenylmorpholine-4-carboximidamide

Cat. No.: B15087643
CAS No.: 75358-18-8
M. Wt: 205.26 g/mol
InChI Key: MCQDWRJORJMTCH-UHFFFAOYSA-N
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Description

N’-phenylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C11H15N3O It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenylmorpholine-4-carboximidamide typically involves the reaction of p-methylphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile at room temperature under a nitrogen atmosphere. The reaction mixture is stirred overnight to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N’-phenylmorpholine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-phenylmorpholine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of N’-phenylmorpholine-4-carboxamide.

    Reduction: Formation of N’-phenylmorpholine-4-carboximidine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N’-phenylmorpholine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-phenylmorpholine-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-phenylmorpholine-4-carboximidamide is unique due to its specific structural features and the presence of the carboximidamide group This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N'-phenylmorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(14-6-8-15-9-7-14)13-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQDWRJORJMTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400429
Record name N'-phenylmorpholine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-18-8
Record name N'-phenylmorpholine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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